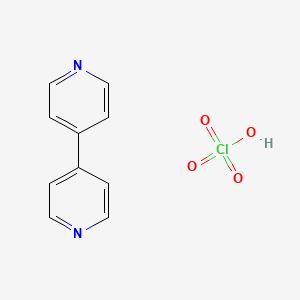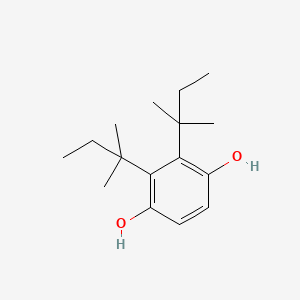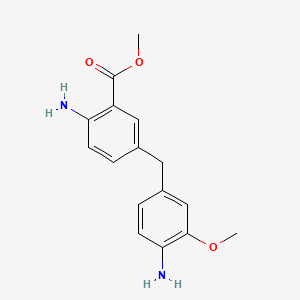
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-amino-5-methyl-: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-amino-3-methoxyphenyl ester: Differs in the position of the amino and methoxy groups, affecting its biological activity.
Benzoic acid, 2-methoxy-5-aminomethyl ester: Contains a methoxy group at a different position, leading to variations in its chemical behavior.
Uniqueness
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66037-57-8 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
methyl 2-amino-5-[(4-amino-3-methoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-9-11(4-6-14(15)18)7-10-3-5-13(17)12(8-10)16(19)21-2/h3-6,8-9H,7,17-18H2,1-2H3 |
InChIキー |
BOBSHSYHQVONGD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
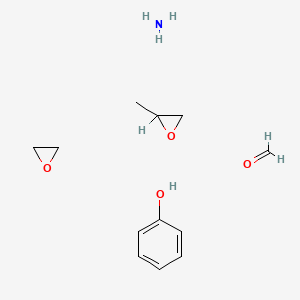
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

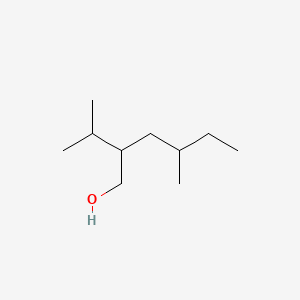
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
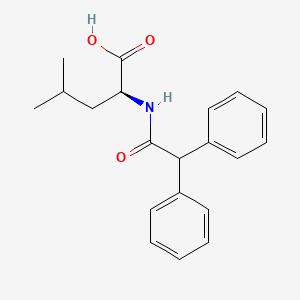
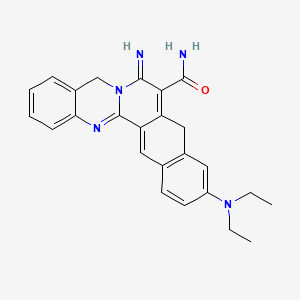

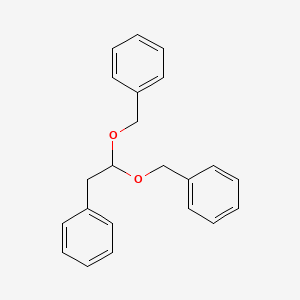
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
